molecular formula C12H16N4O4S3 B10937953 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No.: B10937953
M. Wt: 376.5 g/mol
InChI Key: SKIYJJJJQRVXNW-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features both pyrazole and thiophene rings. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Piperazine Ring: This involves the reaction of ethylenediamine with a dihaloalkane.

    Coupling with Thiophene: The final step involves coupling the sulfonylated pyrazole with a thiophene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Signal Transduction: It can interfere with signaling pathways by binding to receptors or other signaling molecules.

    Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of the target compound.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with similar structural features.

    4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with similar biological activities.

Uniqueness

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is unique due to its dual sulfonyl groups and the presence of both pyrazole and thiophene rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N4O4S3

Molecular Weight

376.5 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine

InChI

InChI=1S/C12H16N4O4S3/c1-14-10-11(9-13-14)22(17,18)15-4-6-16(7-5-15)23(19,20)12-3-2-8-21-12/h2-3,8-10H,4-7H2,1H3

InChI Key

SKIYJJJJQRVXNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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